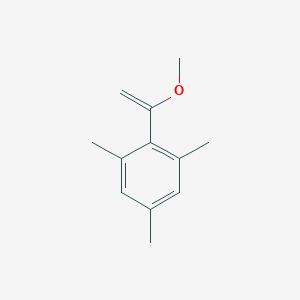
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and a methoxyvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with methoxyvinyl chloride under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxyvinyl group to a methyl group, yielding 1,3,5-trimethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces quinones and other oxygenated derivatives.
Reduction: Yields 1,3,5-trimethylbenzene.
Substitution: Results in halogenated derivatives of the original compound.
Scientific Research Applications
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The methoxyvinyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the methoxyvinyl group, making it less reactive in certain chemical reactions.
2-Methoxy-1,3,5-trimethylbenzene: Similar structure but with a methoxy group instead of a methoxyvinyl group.
2-(1-Methoxyethyl)-1,3,5-trimethylbenzene: Contains a methoxyethyl group, leading to different reactivity and applications.
Uniqueness
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(1-methoxyethenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H16O/c1-8-6-9(2)12(10(3)7-8)11(4)13-5/h6-7H,4H2,1-3,5H3 |
InChI Key |
IGYHOALVTFAUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















